11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
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Overview
Description
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It belongs to the class of benzo[b]xanthenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be achieved through several routes. One common method involves the formation of 1,2,4,5,8-pentamethoxynaphthalene, followed by its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into 2,3-dihydro-5,8-dihydroxy-6,6′-dimethoxy-4′-methylnaphthalene-2-spiro2′-2′H-benzofuran-1,3′,4-trione, which undergoes pyrolysis to yield the desired product .
Chemical Reactions Analysis
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects. Additionally, it has applications in the industry as a dye and in the development of new materials .
Mechanism of Action
The mechanism of action of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be compared with other similar compounds such as bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione). While both compounds share a similar core structure, they differ in their substitution patterns and biological activities. The unique structural features of this compound contribute to its distinct properties and applications .
Properties
CAS No. |
83375-26-2 |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
11-hydroxy-3,10-dimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-12(23-2)9-15-16(10)19(21)18-14(25-15)8-11-5-4-6-13(24-3)17(11)20(18)22/h4-9,22H,1-3H3 |
InChI Key |
IWXYZVRWVPFWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC)OC |
Origin of Product |
United States |
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